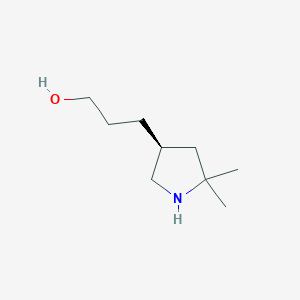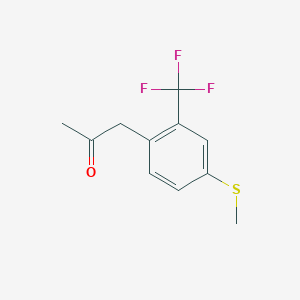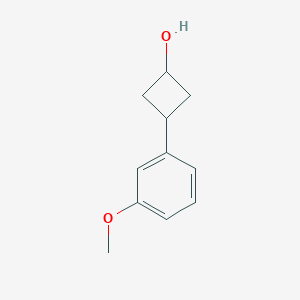
(S)-3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is an organic compound with the molecular formula C9H19NO. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the pyrrolidine ring and the hydroxyl group makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylpyrrolidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are various alcohol derivatives.
Substitution: The major products are halogenated compounds.
Aplicaciones Científicas De Investigación
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propan-1-ol: A simple alcohol with similar functional groups but lacks the pyrrolidine ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the compound.
5,5-Dimethylpyrrolidine: A compound with a similar pyrrolidine ring structure but without the hydroxyl group.
Uniqueness
3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is unique due to the combination of the pyrrolidine ring and the hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
3-[(3S)-5,5-dimethylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2)6-8(7-10-9)4-3-5-11/h8,10-11H,3-7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
HKVBHYCAXBRNLY-QMMMGPOBSA-N |
SMILES isomérico |
CC1(C[C@@H](CN1)CCCO)C |
SMILES canónico |
CC1(CC(CN1)CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)


